Tert-butyl 5-methylthiophene-2-carboxylate
Overview
Description
Tert-butyl 5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H14O2S . It has a molecular weight of 198.29 . This compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14O2S/c1-7-5-6-8 (13-7)9 (11)12-10 (2,3)4/h5-6H,1-4H3
. This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Properties
- Tert-butyl 5-methylthiophene-2-carboxylate plays a role in the synthesis of thiophene derivatives. For example, Gol'dfarb and Korsakova (1954) demonstrated the synthesis of various tert-butyl-substituted thiophenes, including 2-tert-butyl-5-methylthiophene (Gol'dfarb & Korsakova, 1954).
- Gol'dfarb and Konstantinov (1958) explored the structure of acetylation and formylation products of 2-tert-butyl-5-methylthiophene and similar compounds, contributing to understanding the chemical behavior of these thiophenes (Gol'dfarb & Konstantinov, 1958).
Practical Applications in Synthesis
- Kogami and Watanabe (2011) developed a safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, a compound closely related to this compound. This showcases its potential in practical, large-scale synthesis applications (Kogami & Watanabe, 2011).
Contributions to Chiral Chemistry
- A study by Studer, Hintermann, and Seebach (1995) on tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a structurally related compound, highlights its use as a chiral auxiliary in peptide synthesis, underlining the compound's relevance in stereochemistry (Studer, Hintermann, & Seebach, 1995).
Radicals and EPR Studies
- The work of Lau, Bargon, and Ling (1980) involved studying radicals derived from various methylthiophenes using electron paramagnetic resonance (EPR), which can be relevant to understanding the radical behavior of this compound (Lau, Bargon, & Ling, 1980).
Enantioselective Synthesis
- Davies et al. (2003) demonstrated the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, contributing to the enantioselective synthesis of related compounds (Davies et al., 2003).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7-5-6-8(13-7)9(11)12-10(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOENRCUFJQBADS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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